1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Description
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.316. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other compounds in the benzo[b][1,4]dioxepin class , which have been studied for their potential biological activities.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are common modes of action for many small molecule drugs .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the structural similarity to other compounds, it may have potential antioxidant, antimicrobial, and anti-inflammatory activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets .
Biological Activity
The compound 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13O3 with a molecular weight of approximately 231.24 g/mol. The structure comprises a benzo[dioxepin] moiety fused with a pyrrole ring, which is known to influence its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antioxidant Activity : Compounds in the same class have shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Activity : Similar derivatives have demonstrated the ability to inhibit microbial growth through various mechanisms, including disruption of microbial cell membranes and interference with metabolic processes.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators.
Biochemical Pathways
The biological activity of this compound can be attributed to its interaction with several biochemical pathways:
- Cell Signaling Modulation : It affects pathways involved in oxidative stress responses and inflammation.
- Enzyme Interaction : The compound may inhibit specific enzymes that play a role in inflammation and microbial metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study 1: Antioxidant Properties
A study demonstrated that similar compounds exhibited strong antioxidant activity, significantly reducing oxidative damage in cellular models. This was measured using assays such as DPPH and ABTS radical scavenging tests.
Study 2: Antimicrobial Effects
Research indicated that derivatives of the benzo[dioxepin] structure displayed potent antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 10 µg/mL for some derivatives.
Study 3: Anti-inflammatory Mechanism
In vitro studies showed that the compound could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
Comparative Table of Biological Activities
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-8-13(10-18)12(2)17(11)14-4-5-15-16(9-14)20-7-3-6-19-15/h4-5,8-10H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOGOQFMGBNPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCCO3)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.